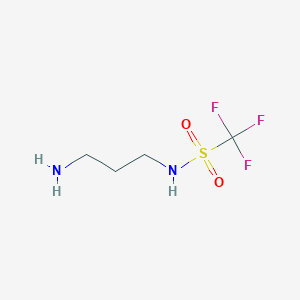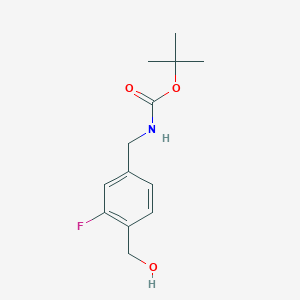
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Cyano Group Introduction: The addition of a cyano group to the prop-2-enamide backbone.
Amidation: The formation of the amide bond with the 2,5-dichlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-2-amino-N-(2,5-dichlorophenyl)prop-2-enamide.
Substitution: Formation of 3-(5-substituted-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups suggests that it may interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interacting with DNA/RNA: Binding to nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
Uniqueness
The uniqueness of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H9BrCl2N2O2 |
|---|---|
Molecular Weight |
412.1 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H9BrCl2N2O2/c17-11-1-4-15(22)9(6-11)5-10(8-20)16(23)21-14-7-12(18)2-3-13(14)19/h1-7,22H,(H,21,23)/b10-5+ |
InChI Key |
DWDQCQLWMGLXRL-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


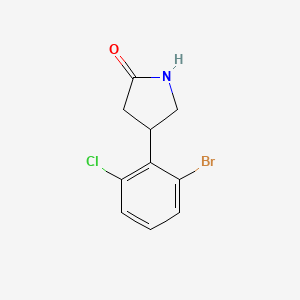
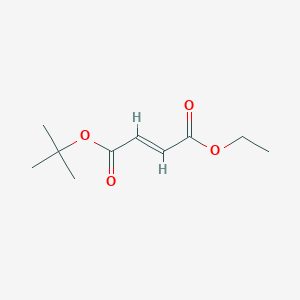
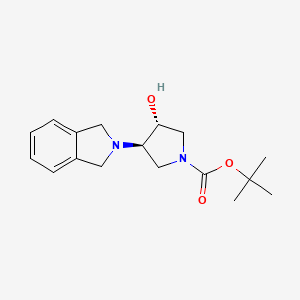
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)

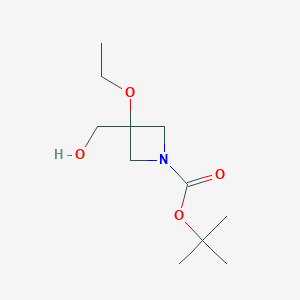
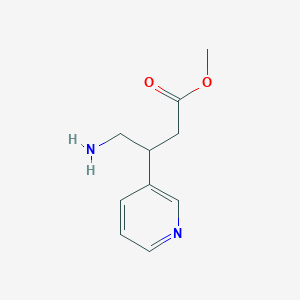
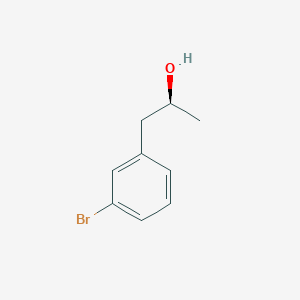
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
